Pyrinoline

Vue d'ensemble

Description

Elle est dérivée des résidus de lysine et d'hydroxylysine, un processus catalysé par la lysyl oxydase . La pyridinoline est présente dans le collagène des os et du cartilage, mais est absente dans le collagène de la peau . Elle se forme pendant la maturation des fibres de collagène et est libérée dans le sang lors de la dégradation osseuse, ce qui en fait un marqueur potentiel des maladies osseuses .

Méthodes De Préparation

La pyridinoline peut être synthétisée par la dégradation du collagène osseux. La synthèse implique la réticulation des résidus de lysine et d'hydroxylysine dans le collagène, catalysée par la lysyl oxydase . Les méthodes de production industrielles impliquent généralement l'extraction et la purification de la pyridinoline à partir des tendons d'Achille bovins . La chromatographie liquide haute performance (CLHP) est couramment utilisée pour isoler et purifier la pyridinoline .

Analyse Des Réactions Chimiques

La pyridinoline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La pyridinoline peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle pyridinium.

Substitution : Des réactions de substitution peuvent se produire aux atomes d'azote ou de carbone du cycle pyridinium.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La pyridinoline a plusieurs applications en recherche scientifique :

Biologie : Étudiée pour son rôle dans la réticulation du collagène et la flexibilité des tissus.

Industrie : Utilisée dans le développement d'outils de diagnostic pour les maladies osseuses.

5. Mécanisme d'action

La pyridinoline exerce ses effets en réticulant les fibres de collagène, ce qui améliore la résistance et la flexibilité des tissus . Elle agit comme un ligand intrinsèque pour le récepteur des produits finaux de la glycation avancée (RAGE), déclenchant des réponses inflammatoires et participant à la pathogenèse des complications diabétiques . L'interaction avec le RAGE implique une liaison spécifique au récepteur, conduisant à diverses réponses cellulaires .

Applications De Recherche Scientifique

Introduction to Pyrinoline

This compound is a pyridinium crosslink formed during the maturation of collagen, particularly in bone and cartilage. It serves as a significant biomarker for assessing bone metabolism and has various applications in clinical and research settings. This article explores the scientific applications of this compound, particularly in relation to bone health, disease diagnostics, and its potential role in therapeutic monitoring.

Biomarker for Bone Resorption

This compound is primarily recognized as a biomarker for bone resorption. It is released into circulation during the degradation of mature collagen, making it a reliable indicator of bone turnover. Elevated levels of this compound in urine correlate with increased bone resorption, which is particularly useful in diagnosing conditions such as osteoporosis and Paget's disease .

Table 1: this compound Levels in Clinical Conditions

| Condition | This compound Level (µg/mmol creatinine) | Reference |

|---|---|---|

| Osteoporosis | Elevated | |

| Paget's Disease | Elevated | |

| Healthy Controls | Baseline |

Risk Assessment for Fractures

Research indicates that urinary this compound levels are significantly associated with fracture risk. A study found that individuals with higher levels of this compound had an increased relative risk (RR) of hip fractures, suggesting its utility in fracture risk assessment among postmenopausal women .

Monitoring Treatment Efficacy

This compound can be employed to monitor the efficacy of anti-resorptive therapies, such as bisphosphonates used in osteoporosis treatment. By measuring changes in this compound levels before and after treatment, healthcare providers can assess patient adherence and treatment effectiveness .

Case Study: IMPACT Study

In a multinational study involving postmenopausal women undergoing treatment with risedronate, reductions in urinary this compound were associated with decreased nonvertebral fracture rates, highlighting its role as a predictive marker for treatment success .

Research Tool in Osteoarthritis Studies

This compound is also investigated in the context of osteoarthritis (OA). Its levels can reflect the extent of cartilage degradation, providing insights into OA progression and severity. Studies suggest that monitoring this compound may help evaluate the effectiveness of new OA treatments .

Applications Beyond Bone Health

Emerging research suggests that this compound may have applications beyond musculoskeletal health. For instance, it has been studied in the context of fibrosis and tissue remodeling due to its role in collagen cross-linking. Understanding its involvement in these processes could open new avenues for therapeutic interventions .

Mécanisme D'action

Pyridinoline exerts its effects by cross-linking collagen fibers, which enhances the strength and flexibility of tissues . It acts as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE), eliciting inflammatory responses and participating in the pathogenesis of diabetic complications . The interaction with RAGE involves specific binding to the receptor, leading to various cellular responses .

Comparaison Avec Des Composés Similaires

La pyridinoline est unique en raison de son rôle spécifique dans la réticulation du collagène et de sa présence dans le collagène osseux et cartilagineux. Des composés similaires comprennent :

Déoxypyridinoline : Un autre composé de réticulation du collagène, mais avec des propriétés structurelles différentes.

Pyridine : Un hétérocycle aromatique à six chaînons avec de l'azote, similaire en structure mais différent en fonction.

La particularité de la pyridinoline réside dans son rôle spécifique dans la réticulation du collagène et son potentiel comme marqueur biochimique des maladies osseuses.

Activité Biologique

Pyrinoline, also known as hydroxylysylpyridinoline, is a cross-linking compound found in collagen fibers, particularly in bone and cartilage. It plays a significant role in the biological processes associated with bone metabolism and has been studied for its potential as a biomarker in various clinical conditions, particularly those related to bone health.

Chemical Structure and Formation

This compound is formed during the maturation of collagen fibers through the enzymatic action of lysyl oxidase on lysyl and hydroxylysyl residues. This process results in the formation of stable cross-links that contribute to the structural integrity of collagen, which is crucial for maintaining the mechanical properties of bone and cartilage . Unlike newly synthesized collagen, this compound is not present until collagen undergoes maturation.

This compound is released into the bloodstream during bone resorption, where it can be measured in urine as a marker of bone turnover. It is specifically associated with mature type I collagen degradation, making it a reliable indicator of bone resorption activity. The levels of this compound can reflect changes in bone metabolism due to various factors such as age, hormonal changes, and disease states .

1. Bone Metabolism Marker

This compound has been extensively studied as a biomarker for assessing bone metabolism. In particular, it has been proposed as an indicator for conditions such as osteoporosis and Paget's disease. A study comparing various biochemical markers found that urinary pyridinoline levels correlate significantly with hip fracture risk among postmenopausal women .

2. Osteoporosis Management

Research indicates that this compound, alongside other markers like deoxypyridinoline (DPD), can help monitor the effectiveness of osteoporosis treatments. For instance, studies have shown that changes in urinary pyridinoline levels can reflect responses to bisphosphonate therapy in osteoporotic patients .

Comparative Analysis with Other Biomarkers

This compound is often compared with other bone turnover markers such as N-terminal telopeptides (NTX) and C-terminal telopeptides (CTX). While all these markers indicate bone resorption, this compound offers unique advantages:

Research Findings and Future Directions

Recent studies continue to explore the implications of this compound levels in various populations. For example, ongoing research aims to establish reference ranges for this compound in healthy individuals versus those with metabolic bone diseases. Additionally, investigations into the relationship between this compound levels and other systemic conditions are underway, potentially broadening its application beyond just bone health.

Propriétés

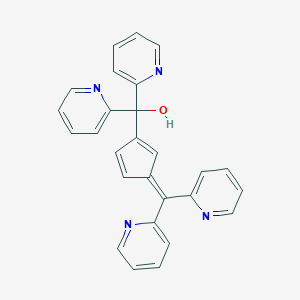

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.